molecular formula C21H17ClN2O3 B12017250 N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide CAS No. 478390-68-0

N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide

Katalognummer: B12017250
CAS-Nummer: 478390-68-0
Molekulargewicht: 380.8 g/mol
InChI-Schlüssel: QZUMMDQULIHASH-YDZHTSKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chlorobenzyl group, a benzylidene group, and a hydroxybenzohydrazide moiety, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide typically involves the reaction of 4-chlorobenzyl alcohol with 4-hydroxybenzohydrazide in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA through non-covalent interactions, potentially inhibiting DNA replication and transcription. Additionally, it may interact with specific enzymes, altering their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-4-hydroxybenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and enzymes makes it a valuable compound for research in various scientific fields .

Eigenschaften

CAS-Nummer

478390-68-0

Molekularformel

C21H17ClN2O3

Molekulargewicht

380.8 g/mol

IUPAC-Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C21H17ClN2O3/c22-18-7-1-16(2-8-18)14-27-20-11-3-15(4-12-20)13-23-24-21(26)17-5-9-19(25)10-6-17/h1-13,25H,14H2,(H,24,26)/b23-13+

InChI-Schlüssel

QZUMMDQULIHASH-YDZHTSKRSA-N

Isomerische SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O)Cl

Kanonische SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.